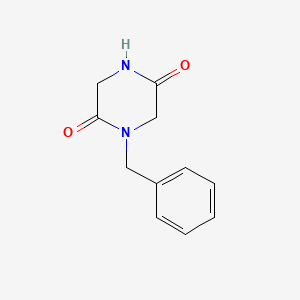

1-Benzylpiperazine-2,5-dione

Description

Overview of 2,5-Diketopiperazines as Fundamental Cyclic Peptides in Research

2,5-Diketopiperazines, also known by various names including cyclic dipeptides and piperazine-2,5-diones, are six-membered heterocyclic rings containing two amide bonds. nih.govwikipedia.org This structure confers a high degree of conformational rigidity and stability, particularly against enzymatic degradation, which is a common challenge with linear peptides. mdpi.commdpi.com Their rigid backbone serves as a privileged scaffold in medicinal chemistry, allowing for the introduction of diverse substituents at various positions, which can lead to a wide array of biological activities. acs.orgrjsocmed.com

Natural and synthetic DKPs have been shown to exhibit a remarkable range of pharmacological properties, including antimicrobial, antiviral, antitumor, and neuroprotective activities. nih.govnih.govbenthamdirect.com They are found in a variety of natural sources, from microorganisms like bacteria and fungi to plants and even as byproducts in processed foods and beverages. acs.orgresearchgate.net The versatility of the DKP scaffold has made it a focal point in the development of new therapeutic agents. nih.govnih.gov

Historical Context and Evolution of Diketopiperazine Research

The study of diketopiperazines dates back over a century, with the first synthesis of a cyclic dipeptide reported in 1888. nih.gov Initially, these compounds were sometimes viewed as mere degradation products of proteins. nih.gov However, the first X-ray crystallography characterization of a compound with a peptide bond was performed on 2,5-diketopiperazine in 1938, highlighting its fundamental structural importance. wikipedia.org

A significant turning point in DKP research came with their identification as by-products in solid-phase peptide synthesis in 1972. nih.gov This discovery spurred the development of solid-phase synthesis methods for DKPs, which has greatly facilitated the creation of DKP libraries for screening and drug discovery. nih.gov Over the years, research has evolved from simple isolation and characterization to complex synthetic strategies and in-depth biological evaluations. The recognition of DKPs as "privileged structures" in medicinal chemistry has further fueled interest in their potential applications. rjsocmed.comnih.gov

Academic Relevance of 1-Benzylpiperazine-2,5-dione within the Diketopiperazine Framework

This compound, while not as extensively studied as some other DKP derivatives, holds academic relevance as a foundational structure for synthetic modifications. The piperazine (B1678402) moiety itself is a key structural feature in many centrally active drugs. researchgate.net The presence of the benzyl (B1604629) group provides a site for further functionalization, allowing chemists to explore how modifications to this part of the molecule affect its properties.

Research into substituted piperazine-2,5-diones often involves building upon the core structure. csu.edu.au For instance, methods have been developed to condense benzaldehydes with the piperazine-2,5-dione core to create various substituted derivatives. csu.edu.au The synthesis of compounds like this compound and its analogues serves as a platform to investigate structure-activity relationships and to develop new synthetic methodologies. cdnsciencepub.comuliege.be While the broader class of benzylpiperazines has been studied for its psychoactive properties, the focus on this compound within an academic context is primarily on its chemical synthesis and potential as a building block for more complex molecules. nih.govnih.gov

Properties

IUPAC Name |

1-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-8-13(11(15)6-12-10)7-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMDHLSVODDLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylpiperazine 2,5 Dione and Analogues

Classical Solution-Phase Synthesis Approaches

Traditional synthesis in solution remains a fundamental strategy for accessing piperazine-2,5-dione derivatives. These methods often involve the cyclization of linear dipeptide precursors under various thermal or catalytic conditions.

Dimerization Strategies from Amino Acid Precursors

The most direct method for forming the piperazine-2,5-dione ring is through the dimerization of α-amino acid precursors. royalsocietypublishing.org This process typically involves heating amino acid esters or amides, which induces an intermolecular condensation reaction to form the cyclic dipeptide structure. For instance, a versatile route to producing cysteine-based DKPs involves the dimerization of amino acid intermediates derived from the reaction of L-cysteine with acrylates. royalsocietypublishing.org The dimerization of amino acids can lead to a mixture of cis and trans diastereomers, with the formation of the LL-isomer (cis) often predominating at the beginning of the reaction when starting from an L-amino acid precursor. royalsocietypublishing.org Over time and at higher temperatures, epimerization at the α-carbon can occur, leading to an equilibrium mixture of cis (LL) and trans (LD) isomers. royalsocietypublishing.org Pyrolysis of amino acids mixed with silica (B1680970) has also been shown to generate both cyclic (DKPs) and non-cyclic dimerized products, depending on the specific amino acid structure. researchgate.net

Optimization of Reaction Conditions: Catalysts, Solvents, and Temperature

The efficiency and stereochemical outcome of DKP synthesis are highly dependent on the reaction conditions. Key factors that are often optimized include the choice of catalyst, solvent, and reaction temperature. royalsocietypublishing.orgnih.gov

Catalysts: Various catalysts can be employed to promote the cyclization. For the dimerization of cysteine-based amino acid precursors, phosphorus pentoxide (P₂O₅) has been used, with its concentration impacting the ratio of cis to trans isomers. royalsocietypublishing.org In other contexts, such as organocatalytic α-sulfenylation of pre-formed piperazine-2,5-diones, cinchona alkaloids have been successfully used as chiral Lewis base catalysts. nih.gov For different types of reactions involving similar heterocyclic cores, catalysts like silica sodium carbonate and various metal chlorides (e.g., FeCl₃, CuCl₂) have been screened to find the optimal conditions. researchgate.netresearchgate.net

Solvents: The choice of solvent can significantly influence reaction rates and yields. In microwave-assisted cyclizations of dipeptides to form DKPs, water was found to be a superior solvent compared to toluene (B28343), xylene, or DMF, leading to higher yields in shorter reaction times. mdpi.com However, for other transformations, toluene was identified as the most suitable medium. researchgate.net The solvent can also affect enantioselectivity; for example, a mixture of benzene (B151609) and toluene was found to give superior enantioselectivity in an organocatalytic reaction compared to toluene alone. nih.gov

Temperature: Temperature plays a crucial role in both reaction rate and stereocontrol. Higher temperatures generally accelerate the dimerization of amino acids but can also increase the rate of epimerization, affecting the diastereomeric ratio of the final DKP product. royalsocietypublishing.org In some optimized procedures, a specific temperature is determined to be optimal for achieving the highest yield. researchgate.net Conversely, lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate. nih.gov

The following table summarizes the impact of various reaction parameters on the synthesis of DKPs and related compounds based on reported research findings.

| Parameter | Condition | Observation | Reference(s) |

| Catalyst | Increasing P₂O₅ concentration | Influences the diastereomeric ratio of cis/trans isomers in cysteine-based DKP synthesis. | royalsocietypublishing.org |

| Cinchona alkaloids | Act as effective chiral Lewis bases in the α-sulfenylation of piperazine-2,5-diones. | nih.gov | |

| FeCl₃ | Found to be an effective catalyst for the cyclotrimerization of aldehydes to form triazines. | researchgate.net | |

| Solvent | Water (microwave-assisted) | Resulted in higher yields (89%) for DKP formation compared to DMF (61%) or toluene (no reaction). | mdpi.com |

| Toluene | Identified as the most suitable solvent for an iron-catalyzed cyclotrimerization reaction. | researchgate.net | |

| Benzene/Toluene Mixture | Gave superior enantioselectivity compared to toluene alone in an organocatalytic reaction. | nih.gov | |

| DMF, NMP, DMSO, ACN | Solvent choice affects the rate of side reactions like Fmoc-deprotection, with DMSO being the fastest and ACN the slowest. nih.govacs.org | nih.govacs.org | |

| Temperature | High Temperature | Increases the rate of dimerization of amino acid precursors but can also lead to epimerization. | royalsocietypublishing.org |

| 130 °C | Determined as the optimum temperature for an iron-catalyzed cyclotrimerization of aldehydes. | researchgate.net | |

| Low Temperature (-10 °C) | Improved enantioselectivity in an organocatalytic sulfenylation, though it slightly decreased yields. | nih.gov |

Solid-Phase Peptide Synthesis (SPPS) for Diketopiperazine Formation

Solid-phase peptide synthesis (SPPS) is a powerful technique for building peptides on a solid support. While often the goal is to create long linear peptides, SPPS can also be adapted for the deliberate synthesis of cyclic peptides, including DKPs. Conversely, the spontaneous formation of DKPs is one of the most common and problematic side reactions in SPPS. nih.govacs.org

Strategies for On-Resin Cyclization

DKPs can be intentionally synthesized on a solid support through the cyclization of a resin-bound dipeptide. mdpi.com This on-resin approach simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. uniupo.it The strategy typically involves assembling a linear dipeptide on the resin, removing the N-terminal protecting group (e.g., Fmoc), and inducing intramolecular cyclization. The free N-terminal amine of the dipeptide attacks the ester linkage that anchors the peptide to the resin, releasing the DKP into solution. iris-biotech.de Specialized linkers and strategies have been developed to facilitate on-resin cyclization. nih.govconceptlifesciences.com For example, a 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid through its α-nitrogen atom has been developed for Boc-based SPPS, which allows for on-resin cyclization while avoiding the high propensity for DKP formation seen with Fmoc chemistry on similar linkers. nih.gov

Mitigation of Diketopiperazine Formation as Undesired Side Products in SPPS

Diketopiperazine formation is a frequent and troublesome side reaction in Fmoc-based SPPS, particularly during the synthesis of long peptides. nih.govresearchgate.net It occurs when the N-terminal amino group of a resin-bound dipeptide, after Fmoc deprotection, nucleophilically attacks the ester bond connecting the C-terminus to the resin. iris-biotech.denih.gov This cleaves the dipeptide from the resin as a DKP, terminating the chain elongation and reducing the yield of the target peptide. acs.orgnih.gov This side reaction is highly sequence-dependent and is especially prevalent when the second amino acid is proline or another secondary amino acid. acs.orgnih.govrsc.org

Several strategies have been developed to suppress or mitigate this unwanted side reaction:

| Mitigation Strategy | Description | Mechanism of Action | Reference(s) |

| Use of Sterically Hindered Resins | Employing resins like 2-chlorotrityl chloride (CTC) resin. | The bulky trityl group provides steric hindrance that physically impedes the N-terminal amine from reaching and attacking the resin linkage. nih.govpeptide.com | nih.govpeptide.com |

| Dipeptide Coupling | Instead of coupling single amino acids, a pre-formed dipeptide unit is coupled to the first amino acid on the resin. | This strategy bypasses the problematic dipeptidyl-resin stage where cyclization is most likely to occur. | iris-biotech.depeptide.com |

| Alternative Nα-Protecting Groups | Using N-trityl (Trt) protected amino acids for the second residue. | The bulky Trt group can hinder the cyclization reaction. It is removed under mild acidic conditions. iris-biotech.depeptide.com | iris-biotech.depeptide.com |

| Modified Deprotection Conditions | Using alternative base/solvent systems for Fmoc removal, such as 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF. | This alternative solution has been shown to drastically reduce DKP formation while enhancing Fmoc-removal kinetics. acs.orgnih.gov Reducing the duration of base treatment also helps. rsc.org | acs.orgnih.govrsc.org |

| Incorporation of Dipeptide Building Blocks | Using protected dipeptides as building blocks during synthesis. | This avoids the formation of the unstable dipeptide intermediate on the resin that is prone to cyclization. | iris-biotech.de |

Chemoenzymatic and Biocatalytic Syntheses

The use of enzymes offers a powerful and highly selective alternative for the synthesis of complex molecules like piperazine-2,5-diones. Biocatalytic methods can achieve high stereoselectivity under mild reaction conditions, which is often challenging to accomplish through traditional chemical synthesis.

Enzymes play a pivotal role in the natural biosynthesis of DKP-containing natural products. umich.edu This has inspired the use of isolated enzymes in chemoenzymatic strategies. A key class of enzymes are the cyclodipeptide synthases (CDPSs), which produce DKPs from tRNA-charged amino acid precursors. umich.edu Another important group of enzymes are cytochrome P450s, which can catalyze the complex dimerization of DKP monomers to form structurally diverse natural products. nih.govacs.org

Enzyme-Mediated Diketopiperazine Formation and Mechanistic Studies

The biosynthesis of 2,5-diketopiperazines is primarily accomplished by two main classes of enzymes: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs). frontiersin.orgcsu.edu.auwikipedia.org Both enzyme families facilitate the condensation of two α-amino acids to form the characteristic six-membered ring.

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that assemble peptides without the use of a ribosome template. Within the NRPS machinery, specialized condensation (C) domains are responsible for peptide bond formation. Recent studies have uncovered that terminal condensation-like (CT) domains possess the catalytic ability to facilitate intramolecular cyclization, leading to the formation and release of the DKP ring. researchgate.net For instance, in the biosynthesis of the natural product hangtaimycin, the CT domain of the NRPS HtmB2 catalyzes the DKP formation through an intramolecular vinylamide-mediated nucleophilic attack. researchgate.net Mechanistic studies, employing multidisciplinary analytical approaches, have identified key amino acid residues, such as R2776 in HtmB2-CT, that are crucial for modulating the reaction and stabilizing intermediates through electrostatic interactions. researchgate.net

Cyclodipeptide Synthases (CDPSs): These enzymes utilize aminoacyl-tRNAs as substrates to generate cyclodipeptides. This pathway represents a more direct route to DKP formation.

Following the initial assembly of the DKP scaffold, a diverse array of "tailoring" enzymes can introduce further structural modifications. frontiersin.org These modifications, including hydroxylations, methylations, and dimerizations, are critical for the biological activities of the final natural products. frontiersin.org For example, cytochrome P450 enzymes are often involved in oxidizing the DKP scaffold. frontiersin.org

While enzymatic synthesis offers high selectivity, DKP formation can also occur as an undesirable side reaction during chemical solid-phase peptide synthesis (SPPS). This typically happens through the nucleophilic attack of a terminal amino group on a downstream amide carbonyl, cleaving the peptide from the resin and forming a DKP byproduct. nih.govacs.org Studies on the synthesis of the peptide drug Tirzepatide have shown that this side reaction is a significant challenge, particularly involving proline residues, and is influenced by factors like the choice of protecting groups, solvents, and temperature. nih.govacs.org

Stereoselective Enzymatic Approaches

Enzymes provide unparalleled control over the stereochemistry of chemical reactions, a critical aspect in the synthesis of complex molecules. In the context of diketopiperazines, enzymatic approaches have been developed to achieve high levels of regio- and stereoselectivity.

Cytochrome P450 monooxygenases are particularly notable for their ability to catalyze challenging C-H activation and dimerization reactions with high fidelity. Research has identified several fungal P450 enzymes that catalyze the regio- and stereoselective dimerization of indole-containing DKPs. nih.gov These enzymes can produce either C2-symmetrical or non-symmetrical dimers, and the specific outcome is determined by both the intrinsic properties of the P450 enzyme and the structure of the DKP substrate. nih.gov This suggests a co-evolution of the P450s with the NRPSs that produce the initial DKP monomers to ensure efficient and correct dimerization. nih.gov

Furthermore, Fe(II)/α-ketoglutarate-dependent dioxygenases are another class of enzymes capable of performing stereoselective modifications on the DKP scaffold. researchgate.net These enzymes can catalyze site-selective and stereoselective C-H hydroxylation, enabling the programmable oxidation of aliphatic C-H bonds, which remains a significant challenge in traditional chemical synthesis. researchgate.net

| Enzyme Class | Reaction Type | Selectivity | Example |

| Cytochrome P450s | Dimerization of indole-containing DKPs | Regio- and Stereoselective | Formation of C2-symmetrical and non-symmetrical di-DKPs nih.gov |

| Fe(II)/α-KG Dioxygenases | C-H Hydroxylation | Site- and Stereoselective | Programmable oxidation of aliphatic C-H bonds on the DKP ring researchgate.net |

| Methyltransferases | C-Alkylation | Stereoselective | Methylation at the C3 position of tryptophan-based DKPs rsc.org |

Advanced Synthetic Strategies for Functionalized Diketopiperazines

Beyond enzymatic methods, a range of advanced chemical strategies has been developed for the synthesis of functionalized diketopiperazines, providing access to a wide array of analogues for various applications.

Synthesis of Mono-Protected Diketopiperazine Building Blocks

For the construction of more complex molecules, such as peptides and other polymers, it is often necessary to use diketopiperazines as building blocks. This requires a synthetic route that yields mono-protected DKPs, where one of the two amide nitrogens is available for further reaction while the other is masked with a protecting group.

A facile and efficient protocol has been developed for the synthesis of mono-Boc-protected 2,5-diketopiperazines (mono-Boc-DKPs). acs.orgnih.gov This method demonstrates a broad substrate scope, accommodating various amino acids with different side chains. nih.gov The key steps of this protocol are:

Dipeptide Formation: Coupling of an N-4-methoxybenzyl (N-PMB)-protected amino acid with an amino acid methyl ester.

Cyclization: Spontaneous or induced cyclization of the resulting dipeptide to form the N-PMB-protected DKP.

Boc-Protection: Introduction of a tert-butyloxycarbonyl (Boc) group onto the second, unprotected amide nitrogen.

PMB-Deprotection: Selective removal of the PMB protecting group to yield the final mono-Boc-DKP.

This sequence provides the desired mono-protected building blocks in good yields and with excellent stereoselectivity. acs.orgnih.gov These bench-stable compounds can then be used in subsequent peptide elongation steps. nih.gov

Enantioselective Synthesis Techniques

Achieving enantioselectivity without relying on enzymes is a major goal of modern organic synthesis. Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral diketopiperazines.

One notable approach is the intramolecular Tsuji–Trost reaction . This palladium-catalyzed allylic alkylation of Ugi adducts provides access to spiro-diketopiperazines in high yields and with high enantioselectivity. acs.org This method is significant as it relies on asymmetric catalysis rather than chiral pool starting materials, greatly expanding the range of accessible DKP structures. acs.org

Another powerful technique is the iridium-catalyzed double asymmetric hydrogenation . This method has been used for the hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones. researchgate.net Using a chiral Ir/SpinPHOX complex as the catalyst, a wide variety of chiral 3,6-disubstituted-2,5-diketopiperazines can be obtained with exclusive cis-diastereoselectivity and excellent enantioselectivity. researchgate.net Mechanistic studies suggest the reaction proceeds primarily through a processive mechanism, where a single catalyst molecule performs both hydrogenation steps without releasing the intermediate. researchgate.net

Additionally, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been developed to produce highly enantioenriched tertiary piperazin-2-ones, which are direct precursors to chiral piperazines. caltech.edu

| Method | Catalyst/Reagent | Product Type | Selectivity |

| Intramolecular Tsuji-Trost | Palladium catalyst with chiral ligand | Spiro-diketopiperazines | High enantioselectivity acs.org |

| Double Asymmetric Hydrogenation | Iridium/SpinPHOX complex | cis-3,6-Disubstituted-DKPs | >99% de, up to 98% ee researchgate.net |

| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Enantioenriched tertiary piperazin-2-ones | Good to excellent enantioselectivity caltech.edu |

Derivatization from Aspartame-Based Monomers

Aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), a widely produced artificial sweetener, serves as a convenient and inexpensive starting material for the synthesis of specific diketopiperazines. nih.gov The intramolecular cyclocondensation of aspartame, which can be achieved simply by heating, produces an asymmetric diketopiperazine known as aspartame diketopiperazine (APM-DKP). mdpi.comnih.govrsc.org

This DKP monomer can be further modified and utilized in polymerization reactions. For example, an AB-type DKP monomer, cyclo(L-aspartyl-4-amino-L-phenylalanyl) (ADKP), has been synthesized from aspartame. nih.govrsc.org This monomer was subsequently used in the polycondensation of high molecular weight homo-polyamides and random copolymers. rsc.orgrsc.org The resulting DKP-based polyamides are soluble in various organic solvents like NMP, DMSO, and DMAc. rsc.org This strategy showcases how a readily available food additive can be transformed into functional polymers and materials. nih.govrsc.org

Mechanistic Studies of 1 Benzylpiperazine 2,5 Dione Formation and Reactivity

Intramolecular Cyclization Pathways

The formation of the 1-benzylpiperazine-2,5-dione scaffold, like other diketopiperazines (DKPs), is primarily achieved through intramolecular cyclization. This process involves a linear dipeptide precursor or a similarly functionalized acyclic molecule. The core mechanism is an intramolecular aminolysis reaction. nih.gov In this pathway, the nucleophilic N-terminal amine of a dipeptide chain attacks the electrophilic carbonyl carbon of the second amino acid residue. nih.gov This nucleophilic attack results in the cleavage of the peptide bond and the concomitant formation of the six-membered piperazine-2,5-dione ring. nih.gov

Synthetic strategies can build the piperazine-2,5-dione ring at a late stage of a reaction sequence. cdnsciencepub.com For example, a key step can involve the reaction of an acid chloride with an N,N'-disubstituted glycinamide, such as N,N'-dibenzylglycinamide, to form a linear precursor which then undergoes cyclization. cdnsciencepub.com Other approaches utilize base-promoted cyclization of α-haloamides derived from α-amino acids to yield the ring system. nih.gov The efficiency and outcome of the cyclization can be influenced by various factors, including the nature of the substituents and the reaction conditions employed.

Isomerization Phenomena: cis and trans Diketopiperazine Interconversions

Substituted piperazine-2,5-diones, including benzyl (B1604629) derivatives, can exist as cis and trans diastereomers, which relate to the relative stereochemistry of the substituents on the heterocyclic ring. The interconversion between these isomers is a significant phenomenon, particularly for proline-containing DKPs, which are known to be prone to epimerization. mdpi.com

Studies on the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones show that the reaction affords two isomers. csu.edu.au Through NMR analysis and X-ray crystallography, it has been demonstrated that under specific hydrogenation conditions, the cis isomer is formed as the major product. csu.edu.au The identification of these isomers is possible through simple NMR analyses, which provide a valuable tool for understanding the properties of the resulting piperazine-2,5-dione. csu.edu.au

In related systems, such as cyclo-(Phe-Pro), the less stable cis isomer has been observed to be the natural product, which then epimerizes in the culture broth to the more thermodynamically stable trans isomer. mdpi.com The epimerization process can be significant, with studies showing that over 90% of a cis-2,5-DKP isomer can convert into the trans form under certain conditions. mdpi.com The stability difference is a key factor, with the trans isomer generally being more stable than its cis counterpart. mdpi.com

Table 1: Isomer Formation in Substituted Diketopiperazine Synthesis

| Precursor | Reaction Condition | Products | Major Isomer | Analytical Method | Source |

|---|---|---|---|---|---|

| (Z,Z)-(benzylidene)piperazine-2,5-diones | Hydrogenation | cis and trans isomers | cis | NMR, X-ray Crystallography | csu.edu.au |

| cyclo-(L-Phe-L-Pro) (cis) | Incubation in culture broth | Epimerization to trans isomer | trans (thermodynamically favored) | NMR, LCMS | mdpi.com |

Reaction Kinetics and Thermodynamic Considerations in Diketopiperazine Formation

The formation of diketopiperazines is governed by kinetic and thermodynamic principles that are influenced by reaction conditions. The intramolecular aminolysis reaction to form DKPs often follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of this cyclization is significantly dependent on pH, temperature, buffer concentration, and solvent properties. nih.govresearchgate.netrsc.org

Studies on model peptides, such as the conversion of Phe-Pro-p-nitroaniline to Phe-Pro-DKP, have shown a strong dependence on pH. researchgate.net The DKP product was found to be stable within a pH range of 3 to 8, while it underwent hydrolysis to the dipeptide under more acidic or basic conditions. nih.govresearchgate.net Temperature also plays a critical role. For example, the decomposition of enalapril (B1671234) maleate (B1232345) to its corresponding diketopiperazine was monitored at various heating rates to determine an activation energy of 198 kJmol−1. researchgate.net Similarly, the stability of peptides prone to DKP formation decreases with increasing temperature, as shown by shorter dissociation half-lives at higher temperatures. nih.gov

The choice of solvent can alter the reaction rate by more than three orders of magnitude. rsc.org The reaction is retarded by solvents that are effective hydrogen donors and/or acceptors and can stabilize charged solutes, whereas solvents with high cohesive energy density can increase the reaction rate. rsc.org From a thermodynamic perspective, the Gibbs free energy for the trans to cis isomerization of the preceding peptide bond is a crucial value, as this conformational change is often a prerequisite for the nucleophilic attack that leads to cyclization. nih.gov

Table 2: Factors Affecting Diketopiperazine Formation Kinetics

| Factor | Observation | Model System | Source |

|---|---|---|---|

| pH | Reaction follows pseudo-first-order kinetics with significant pH dependence. DKP is stable between pH 3-8. | Phe-Pro-p-nitroaniline → Phe-Pro-DKP | nih.govresearchgate.net |

| Temperature | Rate of DKP formation increases with temperature. Dissociation half-lives decrease (e.g., from 322 min at 65°C to 115 min at 75°C). | FPGnK Peptides | nih.gov |

| Solvent | Reaction rate spans three orders of magnitude depending on solvent properties (e.g., polarity, H-bonding capacity). | H-Ala-Pro-NH₂ → Ala-Pro-DKP | rsc.org |

| Peptide Sequence | Changing the amino acid preceding proline has a significant effect on the rate of DKP formation. | X-Pro-pNA analogues | researchgate.net |

Investigation of By-product Formation and Purity in Diketopiperazine Synthesis

One potential side reaction during DKP synthesis is the formation of alternative cyclic structures. For instance, in a synthesis aimed at a substituted piperazine-2,5-dione, an intermediate alcohol underwent intramolecular displacement of benzylamine (B48309) to form a lactone by-product instead of the desired DKP. cdnsciencepub.com This complication was circumvented by altering the reaction conditions from acidic to basic hydrolysis. cdnsciencepub.com

When using protecting groups, their stability is crucial. In a synthesis of piperazine-2,6-diones using a benzenesulfonyl protecting group, the lability of this group led to the formation of benzenesulfonic acid as a significant by-product, particularly at elevated temperatures. beilstein-journals.org Optimizing the reaction temperature was necessary to minimize this side reaction and improve the yield of the desired product. beilstein-journals.org

Furthermore, when synthesis involves condensation reactions, such as the reaction of piperazine-2,5-dione with benzaldehydes, mixtures of diastereomers can be formed. csu.edu.au For example, the condensation of a piperazinedione with a substituted benzaldehyde (B42025) yielded a mixture of (Z,Z) and (Z,E) diastereomers, which required separation by column chromatography to isolate the pure (Z,Z) isomer. csu.edu.au Purity is often achieved through recrystallization from appropriate solvents like chloroform (B151607) or toluene (B28343). google.com

Table 3: Common By-products in Diketopiperazine Synthesis

| By-product Type | Example | Origin | Source |

|---|---|---|---|

| Alternative Cyclization Product | Lactone | Intramolecular displacement side reaction of a linear precursor. | cdnsciencepub.com |

| Protecting Group Fragment | Benzenesulfonic acid | Decomposition of a labile benzenesulfonyl protecting group under thermal stress. | beilstein-journals.org |

| Diastereomers | (Z,E)-isomer | Incomplete stereoselectivity in condensation reactions forming exocyclic double bonds. | csu.edu.au |

| Hydrolysis Product | Dipeptide (e.g., Phe-Pro-OH) | DKP ring opening under acidic (pH < 3) or basic (pH > 8) conditions. | researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Benzylpiperazine 2,5 Dione

Quantum Chemical Calculations (e.g., DFT) for Structural Elucidation and Energy Minima

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and determining the energy minima of 1-benzylpiperazine-2,5-dione. These calculations provide optimized geometries, bond lengths, and bond angles that are often in close agreement with experimental data from techniques like X-ray crystallography.

For instance, DFT calculations have been used to compare the structural behavior of molecules in the solid crystal lattice with their gas-phase structures, offering insights into the influence of crystal packing effects. aun.edu.eg By calculating the energies of different isomers, such as (E) and (Z) isomers, researchers can predict their relative stabilities. aun.edu.eg Such computational investigations are vital for understanding why a particular isomer might be preferentially formed in a synthesis. aun.edu.eg

DFT methods are also employed to analyze various molecular properties. The distribution of electron density and the nature of intramolecular charge transfer can be evaluated through Natural Bond Orbital (NBO) analysis and analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These analyses help in understanding the molecule's stability and reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps calculated using DFT can visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Examples of DFT Applications in Studying Piperazine (B1678402) Derivatives

| Computational Method | Application | Insights Gained |

| DFT/B3LYP/6-31G(d,p) | Structural optimization and relative stability of isomers | Prediction of the more stable isomer and understanding of preferential formation. aun.edu.eg |

| DFT | NBO and HOMO-LUMO analysis | Understanding of molecular stability and intramolecular charge transfer. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) calculation | Identification of reactive sites for electrophilic and nucleophilic attack. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the accessible conformations and their relative energies.

MD simulations can reveal the different conformational substates a molecule can adopt and the transitions between them. rsc.org By constructing free energy landscapes (FELs) from MD trajectories, researchers can identify the most stable conformations and the energy barriers separating them. rsc.org This information is crucial for understanding how the molecule's shape influences its biological activity.

In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target. nih.gov These simulations can elucidate the binding mode and provide insights into the binding affinity and selectivity of the compound. nih.gov For example, MD simulations have been used to derive the binding modes of benzylpiperazine derivatives to proteins like Mcl-1, helping to explain their observed binding affinities and selectivities. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a key role in elucidating the reaction mechanisms involving piperazine derivatives. By modeling the reactants, transition states, and products, researchers can map out the energetic profile of a reaction and identify the most likely pathway.

For example, computational studies can be used to understand the chemoselectivity of reactions involving the piperazine ring. The protonation state of the piperazine nitrogens can significantly influence the outcome of a reaction. Computer modeling of acid-base equilibria can predict the optimal reaction conditions for achieving the desired substitution pattern. muni.cz This approach has been used to develop synthetic protocols for the chemoselective preparation of 1-substituted piperazines. muni.cz

Furthermore, computational modeling can be applied to understand the mechanisms of action of bioactive piperazine derivatives. For instance, understanding the interaction of a 2-benzylpiperazine (B1268327) derivative with an enzyme like human carbonic anhydrase can be aided by computational studies, which can complement experimental data from X-ray crystallography. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening large libraries of compounds and identifying potential drug candidates.

In the study of benzylpiperazine derivatives, molecular docking has been employed to predict their binding modes and affinities for various biological targets. For instance, docking studies have shown that benzylpiperazine derivatives can bind to anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1. nih.gov These studies help in the rational design of more potent and selective inhibitors. nih.gov

Molecular docking has also been used to investigate the interactions of piperazine derivatives with other targets, including:

Penicillin-binding proteins (PBPs): To assess their potential as antibacterial agents. innovareacademics.in

Carbonic anhydrases: To understand their inhibitory activity and guide the development of new glaucoma treatments. nih.gov

Acetylcholinesterase (AChE): In the design of multitarget-directed ligands for Alzheimer's disease. nih.gov

The results of docking studies are often presented as a docking score or binding energy, which provides an estimate of the binding affinity. innovareacademics.inmdpi.com The predicted binding poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. innovareacademics.in

Table 2: Selected Molecular Docking Studies of Piperazine Derivatives

| Ligand | Target Protein | Therapeutic Area | Key Findings |

| Benzylpiperazine derivatives | Mcl-1 | Anticancer | Identification of selective Mcl-1 binders with micromolar to sub-micromolar affinities. nih.gov |

| HGV-6 analogue | Penicillin-binding protein 1a | Antibacterial | Prediction of binding mode and potential as an antibacterial agent. innovareacademics.in |

| 2-Benzylpiperazine derivatives | Human Carbonic Anhydrases | Glaucoma | Elucidation of binding mode and structure-activity relationships. nih.gov |

| Hydroxybenzimidazole-Donepezil analogues | Acetylcholinesterase | Alzheimer's Disease | Understanding of dual binding modes and the effect of substitutions on binding. nih.gov |

| 3R,6R-bis(4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) | TNFRSF10B and CYCS | Anticancer | BHBPPD showed favorable binding energy towards TNFRSF10B and CYCS, enhancing their structural stability. researchgate.net |

Computational Prediction of Spectroscopic Properties (e.g., NMR, ECD)

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD), which are vital for structural elucidation.

Gauge-Including Atomic Orbital (GIAO) NMR calculations at the DFT level have become a standard tool for predicting 1H and 13C chemical shifts. mdpi.comnih.gov By comparing the calculated chemical shifts with experimental data, the correct structure from a set of possible isomers can be identified with a high degree of confidence. mdpi.comdoi.org The DP4+ probability analysis is a statistical method that further aids in this comparison. nih.gov These computational approaches are particularly valuable for complex molecules where empirical NMR analysis is challenging. nih.gov

Similarly, ECD calculations can be used to determine the absolute configuration of chiral molecules. The calculated ECD spectrum is compared with the experimental spectrum to assign the stereochemistry. nih.gov This combined approach of NMR and ECD calculations provides a powerful pipeline for the structural revision and elucidation of complex natural products. nih.gov

The accuracy of these predictions is dependent on the computational level of theory and the consideration of conformational flexibility. mdpi.com Performing a thorough conformational search is crucial for obtaining reliable calculated spectroscopic data. mdpi.com

Antimicrobial and Antifungal Activity Profiles

The piperazine-2,5-dione (or diketopiperazine) ring system is a common motif in natural products and has been associated with a wide range of biological activities, including antimicrobial effects nih.gov. Studies on derivatives of this scaffold have explored their efficacy against various pathogenic bacteria and fungi.

Derivatives of the piperazine-2,5-dione core have demonstrated notable antibacterial properties. For instance, the naturally occurring cyclic peptide 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), isolated from a novel Streptomyces species, exhibited significant activity against a panel of multidrug-resistant and biofilm-forming bacteria nih.gov. The compound showed promising minimum inhibitory concentrations (MICs) ranging from 4 to 15 µg/mL nih.gov.

Similarly, broader studies on N-substituted piperazine derivatives have highlighted their potential. A series of 4-benzyl-piperazinyl-s-triazine derivatives showed considerable antibacterial activity, with many compounds displaying efficacy comparable to or better than the reference antibiotic streptomycin (B1217042) against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa researchgate.netresearchgate.net. While not piperazine-2,5-diones, these findings underscore the importance of the N-benzylpiperazine moiety in conferring antibacterial action. Other research on benzyl (B1604629) guanidine (B92328) derivatives also identified compounds with potent activity, showing MIC values as low as 0.5 µg/mL against S. aureus and 1 µg/mL against Escherichia coli mdpi.comnih.gov.

The data below summarizes the antibacterial activity of a representative piperazine-2,5-dione derivative.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Multidrug-resistant pathogens | 4 - 15 | nih.gov |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | S. aureus | 0.5 | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | E. coli | 1 | mdpi.com |

The antifungal potential of piperazine derivatives has also been a subject of investigation. Studies on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed weak to moderate antifungal activity mdpi.com. In another study, various 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles were evaluated for their activity against fungal strains, with some derivatives showing good inhibition against Candida albicans and Aspergillus niger connectjournals.com.

More directly related to the core structure, research into new 2-oxazoline derivatives synthesized from pyrazole (B372694) carbaldehydes demonstrated significant antifungal effects against six different Candida species. These compounds showed lower MIC values than the reference drug fluconazole, indicating potent activity mdpi.com. This highlights the potential of heterocyclic systems derived from or incorporating structures similar to piperazine-2,5-dione in the development of new antifungal agents.

The mechanism by which piperazine-based compounds exert their antimicrobial effects can vary depending on the specific structural features of the derivative. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, docking studies on N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole moiety suggested that these compounds could act as inhibitors of enoyl-ACP reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway of bacteria like E. coli mdpi.com.

Another mechanism of action for a related piperazinedione, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), was elucidated through molecular docking studies against several protein targets. The results indicated a strong affinity for glucosamine-6-phosphate synthase and penicillin-binding protein 1a, confirming its antibacterial activity nih.gov. The compound also showed affinity for the LasR regulator protein, which is involved in quorum sensing, suggesting it may also interfere with bacterial communication and biofilm formation nih.gov. The development of bacterial resistance often involves mechanisms such as active efflux of the antimicrobial agent, enzymatic degradation, or modification of the drug target mdpi.com. Understanding the specific mechanism of action is therefore crucial for designing compounds that can overcome these resistance strategies.

Enzymatic Inhibition and Modulation Studies

The 1-benzylpiperazine (B3395278) scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes implicated in human diseases.

Acetylcholinesterase (AChE): Derivatives of N-benzylpiperazine have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme that is a key target in the management of Alzheimer's disease researchgate.netnih.gov. A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with several compounds showing potent AChE inhibition nih.govresearchgate.net. The most active compound in this series, featuring an ortho-chlorine substitution on the benzyl ring, exhibited an IC50 value of 0.91 µM nih.govresearchgate.net. Other studies on N-benzylpiperazine derivatives linked to pyrazole moieties also reported moderate enzyme inhibition in the micromolar range (5-50 µM) researchgate.net.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders nih.gov. A novel series of 4-nitrophenylpiperazine derivatives was designed and synthesized as potential tyrosinase inhibitors. Within this series, a compound incorporating an indole (B1671886) moiety at the N-1 position of the piperazine ring demonstrated a significant inhibitory effect with an IC50 value of 72.55 µM nih.gov. Kinetic studies revealed a mixed-inhibition mechanism nih.gov. This suggests that the piperazine ring can serve as a scaffold to correctly position substituents within the enzyme's active site nih.gov.

Inosine-5'-monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and represents a target for antiviral, immunosuppressive, and antimicrobial agents nih.govrsc.org. Structure-activity relationship studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified compounds with potent anti-tubercular activity by inhibiting the IMPDH enzyme in Mycobacterium tuberculosis nih.gov. These studies established the importance of the piperazine ring for the observed activity nih.gov.

The table below summarizes the inhibitory activities of various benzylpiperazine derivatives against these enzymes.

| Compound Class | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 0.91 µM | nih.govresearchgate.net |

| N-benzylpiperazine-pyrazole derivatives | Acetylcholinesterase (AChE) | 5 - 50 µM | researchgate.net |

| 4-nitrophenylpiperazine-indole derivative (4l) | Tyrosinase | 72.55 µM | nih.gov |

Molecular docking studies have provided valuable insights into how benzylpiperazine derivatives bind to the active sites of their target enzymes.

For acetylcholinesterase , docking simulations of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed that they adopt a binding mode similar to the known inhibitor donepezil. The benzyl group typically occupies the peripheral anionic site (PAS) of the enzyme, forming hydrophobic interactions, while the piperazine and phthalimide (B116566) moieties extend into the catalytic active site (CAS), interacting with key amino acid residues nih.govresearchgate.net. In another study on a different benzylpiperazine derivative, docking showed that the xanthine (B1682287) moiety of the ligand binds to the CAS, while the arylpiperazine fragment is positioned at the PAS researchgate.net.

In the case of tyrosinase , docking studies with nitrophenylpiperazine derivatives showed that the piperazine ring helps to properly orient the substituted aryl moiety into the enzyme's active site nih.gov. The interactions often involve the copper ions present in the active site and surrounding histidine residues.

For antimicrobial targets, docking of piperazine derivatives into the active site of E. colienoyl-ACP reductase showed interactions with key residues and the NAD+ cofactor, explaining their inhibitory mechanism mdpi.com. Similarly, docking of the cyclic peptide 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) into bacterial proteins revealed strong affinity and specific interaction patterns with the active sites of glucosamine-6-phosphate synthase and penicillin-binding protein 1a, supporting the observed biological results nih.gov. These computational studies are crucial for understanding the molecular basis of inhibition and for the rational design of more potent and selective derivatives.

An examination of the biological activities of this compound, a cyclic dipeptide also known as cyclo(Gly-Phe), reveals its significant potential in modulating cellular processes, including cancer cell proliferation and immune responses. Research has also extended to the broader class of diketopiperazines, uncovering their interactions with plant systems. This article details the scientific investigations into the antiproliferative, immunomodulatory, and phytotoxic activities of this compound and its close analogs.

Biosynthesis and Natural Product Isolation of 1 Benzylpiperazine 2,5 Dione and Analogues

Natural Occurrence in Microorganisms (Fungi, Bacteria) and Plants

Diketopiperazines, including 1-Benzylpiperazine-2,5-dione, are produced by a wide array of organisms, most notably microorganisms such as fungi and bacteria, and have also been identified in plants. Their presence in these organisms is often associated with various ecological roles and biological activities.

This compound, or cyclo(Phe-Gly), has been specifically isolated from several microbial sources. For instance, it has been identified in the broth culture of the endophytic fungus Streptomyces sp. YIM 64018, which is associated with the plant Paraboea sinensis researchgate.net. Additionally, it has been found as a secondary metabolite of the mangrove endophytic fungus GX-3 from the South China Sea chemfaces.com. Another source is the bacterium Bacillus cereus, which is associated with entomopathogenic nematodes researchgate.net.

The analogues of this compound are widespread. For example, cyclo(L-Phe-L-Pro) is a commonly found DKP, isolated from various bacteria including Streptomyces, Vibrio, and Bacillus species, as well as from fungi nih.govnih.gov. The jellyfish-derived fungus Aspergillus flavus has been shown to produce a variety of 2,5-diketopiperazines, including cyclo(L-Pro-L-Phe) nih.gov.

The following interactive table summarizes the natural occurrence of this compound and some of its analogues.

| Compound Name | Synonym(s) | Natural Source(s) | Organism Type |

| This compound | cyclo(Phe-Gly) | Streptomyces sp. YIM 64018, Mangrove endophytic fungus GX-3, Bacillus cereus | Bacterium, Fungus |

| cyclo(L-Phe-L-Pro) | - | Streptomyces sp., Vibrio sp., Bacillus subtilis sp. 13-2, Aspergillus flavus | Bacterium, Fungus |

| cyclo(Phe-4-hydroxyl-Pro) | - | Streptomyces sp. YIM 64018 | Bacterium |

| cyclo(Phe-Ile) | - | Streptomyces sp. YIM 64018 | Bacterium |

| cyclo(L-Pro-L-Tyr) | - | Pseudomonas aeruginosa, Penicillium chrysogenum DXY-1 | Bacterium, Fungus |

| cyclo(L-Pro-L-Val) | - | Pseudomonas aeruginosa | Bacterium |

Postulated Biosynthetic Pathways of Diketopiperazines

The biosynthesis of the diketopiperazine core structure is primarily achieved through two main enzymatic pathways. These pathways involve either large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) or a more recently discovered family of enzymes called cyclodipeptide synthases (CDPSs).

The NRPS-mediated pathway involves large multifunctional enzymes that activate and tether amino acids as thioesters. An NRPS is typically organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. The final step in DKP formation by an NRPS often involves an intramolecular cyclization and release of the dipeptide from the enzyme. In some cases, DKPs can be formed as truncated side products during the synthesis of longer non-ribosomal peptides nih.gov.

The second major route is the CDPS-mediated pathway. Unlike NRPSs, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), which are intermediates in ribosomal protein synthesis, as their substrates. This effectively bridges primary and secondary metabolism. The CDPS enzyme catalyzes the formation of a peptide bond between two aa-tRNA substrates, followed by a cyclization reaction to form the DKP ring and release it from the enzyme.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for the biosynthesis of secondary metabolites like diketopiperazines are typically clustered together in the genome of the producing organism. These clusters are known as biosynthetic gene clusters (BGCs). A typical DKP BGC contains the gene for the core synthase enzyme (either an NRPS or a CDPS) along with genes for "tailoring" enzymes. These tailoring enzymes modify the initial DKP scaffold to create a diverse array of final products.

The advent of genome sequencing and bioinformatics tools has enabled the systematic identification of these BGCs through a process known as genome mining. By searching for conserved domains characteristic of NRPSs or CDPSs, researchers can predict the potential of an organism to produce diketopiperazines. Heterologous expression of these identified BGCs in a host organism is a powerful technique to activate silent clusters and identify the resulting natural products. For instance, a comprehensive analysis of fungal genomes has revealed a vast number of uncharacterized BGCs predicted to be involved in diketopiperazine biosynthesis, highlighting the largely untapped biosynthetic potential within the fungal kingdom researchgate.netnih.gov.

Enzymology of Diketopiperazine Biosynthesis (e.g., Non-Ribosomal Peptide Synthetases, Dimerases)

The enzymology of diketopiperazine biosynthesis is complex and involves several key enzyme families.

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes. A minimal module for amino acid incorporation consists of an adenylation (A) domain, which selects and activates the specific amino acid as an adenylate, and a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), which covalently binds the activated amino acid as a thioester. A condensation (C) domain then catalyzes the formation of the peptide bond between amino acids tethered to adjacent T domains. The final cyclization and release of the diketopiperazine can be catalyzed by a terminal condensation domain or a specialized thioesterase (TE) domain. Some NRPSs also contain epimerization (E) domains that can convert L-amino acids to their D-isomers, further diversifying the resulting products.

Cyclodipeptide Synthases (CDPSs): These enzymes represent a more streamlined pathway to DKP formation. They belong to the NYN-linker family of proteins and utilize two aminoacyl-tRNA substrates. The catalytic cycle involves the transfer of the aminoacyl group from the first tRNA to a conserved serine residue in the enzyme's active site, forming an ester-linked intermediate. The amino group of the second aminoacyl-tRNA then attacks this intermediate to form a dipeptidyl-enzyme intermediate, which subsequently undergoes intramolecular cyclization to release the diketopiperazine product.

Tailoring Enzymes: Following the formation of the core diketopiperazine ring, a variety of tailoring enzymes can modify the structure. A notable class of these are dimerases , often cytochrome P450 monooxygenases, which catalyze the dimerization of DKP monomers. These enzymes can exhibit remarkable regio- and stereoselectivity, leading to the formation of complex and structurally diverse dimeric diketopiperazines. Phylogenetic analysis of these P450 enzymes from fungi suggests that they have evolved into distinct clades associated with different dimerization patterns. Other tailoring enzymes can include methyltransferases, oxidoreductases, and prenyltransferases, which add further chemical functionality to the DKP scaffold chemfaces.com.

Isolation and Purification Methodologies from Natural Sources

The isolation and purification of this compound and its analogues from natural sources typically involve a series of extraction and chromatographic steps. The general workflow begins with the cultivation of the producing organism, for example, in a liquid broth for microorganisms.

The first step is usually a solvent extraction of the culture broth or the microbial biomass. Common solvents for extracting diketopiperazines include ethyl acetate (B1210297), methanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent depends on the polarity of the target compound.

Following extraction, the crude extract is subjected to various chromatographic techniques for purification. A common initial step is column chromatography using a solid phase like silica (B1680970) gel or Sephadex LH-20. This allows for the separation of the components of the crude extract based on their polarity or size.

Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. The fractions collected from the HPLC are then analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the purified compounds. For example, the isolation of cyclo(Phe-Gly) from the broth culture of Streptomyces sp. YIM 64018 involved separation of the ethyl acetate extract using silica gel column chromatography, followed by purification using Sephadex LH-20 and preparative HPLC researchgate.net. A similar approach involving column chromatography was used to isolate cyclo(Phe-Gly) from a mangrove endophytic fungus chemfaces.com.

Applications of Diketopiperazine Scaffolds in Chemical Synthesis

Design and Synthesis of Novel Heterocyclic Systems and Derivatives

The piperazine-2,5-dione core is a versatile starting point for the synthesis of more complex heterocyclic systems. Its inherent structure, containing two amide bonds, allows for a variety of chemical modifications. wikipedia.org The methylene (B1212753) carbons at positions 3 and 6 are particularly reactive and can be functionalized through methods such as alkylation, halogenation followed by nucleophilic displacement, and aldol (B89426) condensations. wikipedia.org

For instance, the parent piperazine-2,5-dione can be condensed with aromatic aldehydes to create mono- and bis-arylidene derivatives. mdpi.com To control the reaction and achieve unsymmetrical bis-arylidene products, a common strategy involves using the 1,4-diacetylpiperazine-2,5-dione (B1297580) intermediate, which allows for a stepwise condensation with different aldehydes. mdpi.com These reactions expand the chemical diversity of the DKP scaffold, leading to novel conjugated systems.

In the context of 1-benzylpiperazine-2,5-dione, the benzyl (B1604629) group at the N1 position provides a lipophilic anchor and influences the molecule's conformational preferences, while the N4-H and the C6-methylene protons remain available for further reactions. This allows it to serve as a building block for more elaborate molecules with potential biological activities. chemimpex.comacs.org The synthesis of N-substituted DKP derivatives is a key strategy for creating structural diversity, and solid-phase protocols have been developed to facilitate this process efficiently. researchgate.net

Use in Combinatorial Chemistry Libraries for Lead Discovery

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of structurally related compounds, or a "library," to screen for biological activity. iipseries.orgslideshare.net The diketopiperazine scaffold is well-suited for this approach due to its rigid conformation, which presents side chains in well-defined spatial orientations, and the ready availability of diverse amino acid building blocks. researchgate.net

Researchers have developed efficient one-pot and solid-phase synthesis methods to create extensive libraries of piperazine-2,5-dione derivatives. nih.govbaranlab.org These libraries can be screened in high-throughput assays to identify "hit" compounds that interact with a specific biological target. Once a hit is identified, further focused libraries can be synthesized to optimize the lead compound's potency and selectivity. youtube.com

While specific large-scale combinatorial libraries based solely on this compound are not extensively documented, its structure is representative of the types of molecules included in such libraries. By varying the amino acids used in the initial cyclization, a vast number of DKP analogues can be created. For example, methods for the liquid-phase combinatorial synthesis of benzylpiperazines have been reported, highlighting the utility of the benzylpiperazine motif in generating libraries of potential drug candidates. nih.gov

Table 1: Strategies for DKP Library Synthesis

| Synthesis Strategy | Description | Key Advantages |

|---|---|---|

| Solid-Phase Synthesis | The DKP is assembled on a solid resin support, allowing for easy purification by filtration. | High purity of final products; amenable to automation. baranlab.org |

| Solution-Phase Synthesis | Reactions are carried out in solution, often using polymer-supported reagents to simplify purification. | Can produce larger quantities; avoids issues related to resin cleavage. nih.gov |

| "Mix and Split" Synthesis | Portions of the resin are reacted with different building blocks and then recombined, leading to a large number of compounds with statistical distribution. | Generates immense libraries from a limited number of steps. youtube.com |

Development of Diketopiperazine-Based Polymeric and Supramolecular Materials

The diketopiperazine scaffold's ability to form strong, directional hydrogen bonds makes it an excellent building block for creating self-assembling supramolecular structures and polymers. nih.gov The two amide groups within the DKP ring provide both hydrogen-bond donor (N-H) and acceptor (C=O) sites, facilitating the formation of predictable, ordered assemblies like tapes, sheets, and gels. nih.gov

This compound, with its rigid cyclic structure and potential for hydrogen bonding and π-stacking interactions (via the benzyl group), can form linear and network structures. nih.gov This self-assembly behavior is fundamental to the design of novel materials. For example, molecularly imprinted polymers (MIPs) have been developed for the related compound benzylpiperazine (BZP). mdpi.com This technique creates polymer matrices with specific recognition sites for the target molecule, demonstrating the utility of the benzylpiperazine chemical motif in designing materials for selective binding and separation. mdpi.comnewcastle.edu.au

Furthermore, DKPs can be incorporated as monomers into polymer chains. The rigidity of the DKP unit can impart high thermal and mechanical stability to the resulting polymeric materials. nih.gov Research has explored the synthesis of DKP-based polyamides and poly(methacrylate)s, indicating a pathway for creating functional polymers where the DKP unit influences the material's bulk properties. nih.govresearchgate.net

Construction of Alpha-Helical Mimetics and Peptide Analogues

Many critical biological processes are mediated by protein-protein interactions (PPIs), which often involve an alpha-helix from one protein binding to a groove on another. nih.gov Designing small molecules that can mimic the key features of an alpha-helix is a major goal in drug discovery, as these "alpha-helix mimetics" can disrupt disease-related PPIs. chemdiv.com

The diketopiperazine scaffold serves as an excellent platform for constructing peptide analogues and mimetics. mdpi.com Its constrained cyclic structure can lock the geometry of appended side chains, forcing them to project into space in a manner that can mimic the presentation of key residues on the surface of an alpha-helix. mdpi.com this compound is itself a cyclic dipeptide analogue of Glycyl-Phenylalanine, and its structure provides a rigid backbone upon which further modifications can be made to create more complex peptidomimetics. chemimpex.com

By attaching various functional groups to the DKP core, chemists can create molecules that present the necessary hydrophobic and charged groups to effectively mimic the "hot spot" residues of an alpha-helix that are critical for binding. nih.gov This approach has been used to develop inhibitors of PPIs involved in cancer, such as the interaction between Mcl-1 and pro-apoptotic BH3-domain proteins. researchgate.net

Table 2: Comparison of Peptide Structures

| Feature | Linear Dipeptide (Gly-Phe) | This compound | Alpha-Helix |

|---|---|---|---|

| Conformational Flexibility | High | Low (rigid ring) | Low (defined secondary structure) |

| Enzymatic Stability | Low | High nih.gov | High |

| Synthetic Utility | Building block for longer peptides | Scaffold for peptidomimetics mdpi.com | Target for mimicry chemdiv.com |

Chiral Probes and Sensing Applications (e.g., Metal Ion Detection)

The development of chiral probes for enantioselective recognition is a significant area of analytical chemistry. These probes, also known as chiral solvating agents (CSAs), interact differently with the two enantiomers of a chiral analyte, allowing for their differentiation, typically by NMR spectroscopy. researchgate.net

A close derivative of this compound, specifically (S)-1-benzyl-6-methylpiperazine-2,5-dione, has been shown to be an effective chiral solvating agent. researchgate.net This molecule forms diastereomeric complexes with racemic analytes through intermolecular hydrogen bonds between the C=O group of one molecule and the N-H group of the other. researchgate.net This differential interaction leads to a splitting of signals in the ¹H and ¹³C NMR spectra of the analyte, allowing for the determination of its enantiomeric composition. researchgate.net

The study demonstrated that this benzyl-substituted diketopiperazine could successfully resolve enantiomers of various chiral amides, including pyroglutamates and N-benzoylalanine methyl ester. researchgate.net The key features enabling this application are the rigidly connected amide moieties within the DKP ring, which facilitate complementary hydrogen bond interactions. researchgate.net While research on metal ion detection using this compound specifically is limited, the general DKP scaffold's ability to form complexes and its tunable structure suggest potential for designing specific metal ion sensors.

Table 3: Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | cyclo(Gly-Phe) |

| Piperazine-2,5-dione | Glycine anhydride, 2,5-Diketopiperazine (DKP) |

| 1,4-Diacetylpiperazine-2,5-dione | |

| Benzylpiperazine | BZP |

| (S)-1-benzyl-6-methylpiperazine-2,5-dione |

Advanced Analytical Techniques in Diketopiperazine Research

High-Resolution Mass Spectrometry (HRESIMS, LC-MS/MS) for Structure Elucidation and Impurity Profiling

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and structure of DKP molecules. Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide detailed insights into the fragmentation patterns, which serve as a fingerprint for the molecule's structure.

In the analysis of aromatic 2,5-diketopiperazines, fragmentation is typically initiated at the protonated molecule [M+H]⁺. A common fragmentation pathway observed for various DKPs is the loss of a carbonyl group (CO), directly from the protonated molecule. researchgate.net For 1-Benzylpiperazine-2,5-dione, the fragmentation is expected to involve characteristic losses from both the benzyl (B1604629) group and the DKP ring. Cleavage of the benzylic C-N bond would likely produce the stable tropylium (B1234903) ion at an m/z of 91. Subsequent or alternative fragmentation of the DKP ring would involve sequential losses of CO and other neutral fragments, helping to confirm the core structure. researchgate.netnih.gov

LC-MS/MS is particularly powerful for impurity profiling, allowing for the separation of the primary compound from synthesis byproducts or degradants, followed by their individual mass spectrometric analysis for identification.

Table 1: Predicted Key Mass Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 205.097 | [M+H]⁺ | Protonated parent molecule |

| 177.092 | [M+H-CO]⁺ | Loss of a carbonyl group from the DKP ring |

| 91.054 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Determination (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical characterization of DKPs. csu.edu.auchemrxiv.org Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish connectivity and spatial relationships between atoms.

For benzyl-substituted DKPs, the chemical shifts of the α-protons on the piperazine-2,5-dione ring are particularly informative. In chiral derivatives, the relative stereochemistry (cis vs. trans) of substituents at the 3- and 6-positions can be determined by analyzing the magnetic anisotropic shielding effects of the aromatic ring. nih.gov For instance, in a folded conformation, a proton held over the face of the benzene (B151609) ring will experience an upfield shift (lower ppm value). nih.gov

Two-dimensional NMR techniques are essential for unambiguous assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons. For stereochemical analysis, the Nuclear Overhauser Effect (NOE) is critical, as it identifies protons that are close in space, allowing for the determination of relative configurations and preferred conformations. csu.edu.au

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for a Benzyl-Substituted Piperazine-2,5-dione Moiety (in DMSO-d₆)

| Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Amide N-H | ~7.8 - 8.2 | - | Chemical shift can vary based on hydrogen bonding. |

| Aromatic C-H (ortho, meta, para) | ~7.1 - 7.3 | ~126 - 130 | Represents the protons and carbons of the phenyl ring. clockss.org |

| Benzylic CH₂ | ~2.6 - 3.2 | ~40 | Protons can be diastereotopic in chiral environments. clockss.org |

| α-CH (at C3/C6) | ~4.0 - 5.0 | ~55 - 60 | Shift is highly dependent on stereochemistry and conformation. clockss.org |

| Carbonyl C=O | - | ~166 - 168 | Two signals may be observed for the non-equivalent carbonyls. clockss.org |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of DKPs. gre.ac.ukgre.ac.uk The spectra are characterized by distinct bands corresponding to the vibrational modes of the molecule.

The most prominent features in the IR and Raman spectra of DKPs are the amide bands. The C=O stretching vibration (cis-amide I band) appears as a strong absorption typically in the 1660-1680 cm⁻¹ region. gre.ac.ukchemrxiv.org The N-H in-plane bending and C-N stretching vibrations contribute to the cis-amide II band, which is found at a significantly higher wavenumber (~1480-1510 cm⁻¹) in DKPs compared to trans-amides. gre.ac.ukresearchgate.net The N-H stretching vibration is typically observed as a band in the 3200-3400 cm⁻¹ range, with its exact position and shape being sensitive to hydrogen bonding interactions. nih.gov Analysis of these bands, often aided by computational methods like Density Functional Theory (DFT), can reveal details about the DKP ring conformation (e.g., planar vs. boat) and intermolecular interactions in the solid state. gre.ac.uknih.gov

Table 3: Characteristic Vibrational Frequencies for Piperazine-2,5-diones

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200 - 3400 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Amide I (C=O Stretch) | 1660 - 1680 | IR (strong), Raman (strong) |

| Amide II (N-H bend, C-N stretch) | 1480 - 1510 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiroptical Property Characterization and Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. While this compound itself is achiral, many of its important analogues derived from natural amino acids (e.g., cyclo(L-Phenylalanine-Glycine)) are chiral. CD spectroscopy, in both the electronic (ECD) and vibrational (VCD) regions, is essential for determining their absolute configuration. nih.govcas.cz

The technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a flexible cyclic dipeptide can be determined by comparing the experimental CD spectrum with spectra predicted computationally (e.g., using DFT) for all possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for unambiguous assignment.

VCD has been shown to be particularly effective for assigning the absolute configuration of cyclic peptides with up to two chiral centers. ffi.norsc.org For more complex systems, the combination of CD with other techniques like NMR provides a more robust approach to complete stereochemical assignment. nih.govcas.cz The intense bisignate signature often observed in the carbonyl stretch region of VCD spectra is a key feature used for interpreting the structure of DKPs. nih.gov

Chromatographic Methodologies for Purification and Analysis (e.g., RP-HPLC, UPLC)

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound and its analogues. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed methods.

Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or heptafluorobutyric acid to improve peak shape. unodc.org Detection is commonly performed using a photodiode array (PDA) detector, which provides UV-Vis spectra, or a mass spectrometer (LC-MS), which provides mass information for enhanced specificity and sensitivity. foodandnutritionjournal.org

For chiral DKPs, specialized chiral stationary phases or derivatization followed by analysis on a standard column can be used to separate stereoisomers. Chiral gas chromatography (GC) has also been successfully applied for the complete separation of DKP isomers following a ring-opening derivatization procedure. nih.gov

Table 4: Example RP-HPLC Conditions for Piperazine (B1678402) Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Aqueous 5mM Heptafluorobutyric acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

Based on a general method for piperazine analysis. unodc.org

Stable Isotope Analysis (IRMS, δ¹³C and δ¹⁵N) for Origin and Precursor Discrimination Studies